molecular formula C23H28N2O5S B5425171 3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide

3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide

Número de catálogo B5425171
Peso molecular: 444.5 g/mol
Clave InChI: XXCNHCDCBCXXKS-VZUCSPMQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide, also known as JNJ-42756493, is a novel small molecule inhibitor that has been developed for potential therapeutic use in cancer treatment. This compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in cancer patients.

Mecanismo De Acción

3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a key role in regulating gene expression in cancer cells. By inhibiting BET proteins, this compound prevents the expression of genes that are critical for cancer cell survival and proliferation, leading to cell death and tumor regression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting BET proteins, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that feed tumors). These effects contribute to the anti-tumor activity of this compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide for lab experiments is its potency and selectivity for BET proteins. This allows for precise targeting of these proteins in cancer cells, without affecting normal cells. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Direcciones Futuras

There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide. One area of interest is the development of more potent and selective BET inhibitors, which may have even greater anti-tumor activity. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to determine if it can enhance their effectiveness. Finally, clinical trials of this compound in cancer patients are ongoing, and further studies will be needed to determine its safety and efficacy in this population.

Métodos De Síntesis

The synthesis of 3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 4-(4-methylpiperidin-1-yl)benzenesulfonyl chloride to form the intermediate 3-(3,4-dimethoxyphenyl)-N-(4-(4-methylpiperidin-1-yl)benzenesulfonyl)acrylamide. This intermediate is then treated with trifluoroacetic acid to remove the protecting group and yield the final product, this compound.

Aplicaciones Científicas De Investigación

3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other cancer therapies. Furthermore, this compound has been shown to be effective against cancer cells that are resistant to other therapies, suggesting that it may be a valuable addition to the arsenal of cancer treatments.

Propiedades

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-17-12-14-25(15-13-17)31(27,28)20-8-6-19(7-9-20)24-23(26)11-5-18-4-10-21(29-2)22(16-18)30-3/h4-11,16-17H,12-15H2,1-3H3,(H,24,26)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCNHCDCBCXXKS-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.